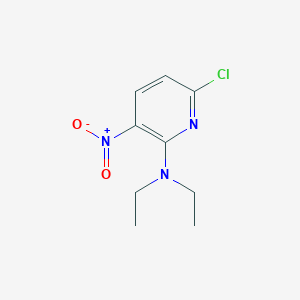
6-chloro-2-(N,N-diethylamino)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(N,N-diethylamino)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 6-position, a diethylamino group at the 2-position, and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(N,N-diethylamino)-3-nitropyridine typically involves the nitration of 6-chloro-2-(N,N-diethylamino)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-2-(N,N-diethylamino)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The diethylamino group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 6-chloro-2-(N,N-diethylamino)-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Aplicaciones Científicas De Investigación
6-chloro-2-(N,N-diethylamino)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-2-(N,N-diethylamino)-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-6-(N,N-diethylamino)pyrazine: Similar structure with a pyrazine ring instead of a pyridine ring.
2-amino-6-chloropyridine: Lacks the diethylamino and nitro groups but has a similar pyridine core.
6-chloro-2-aminopurine: Contains a purine ring with similar substituents.
Uniqueness
6-chloro-2-(N,N-diethylamino)-3-nitropyridine is unique due to the presence of both the diethylamino and nitro groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications that may not be achievable with similar compounds.
Propiedades
Fórmula molecular |
C9H12ClN3O2 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
6-chloro-N,N-diethyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H12ClN3O2/c1-3-12(4-2)9-7(13(14)15)5-6-8(10)11-9/h5-6H,3-4H2,1-2H3 |
Clave InChI |
UUVARBLZTJTKSI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


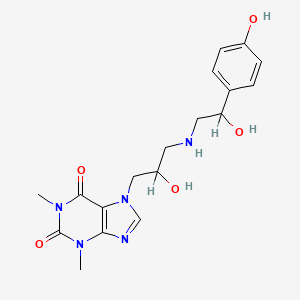
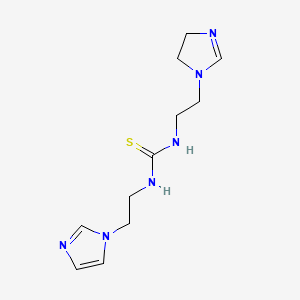
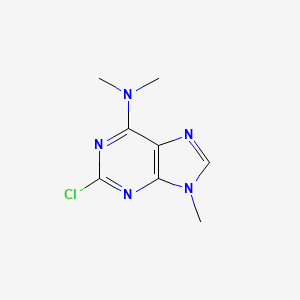
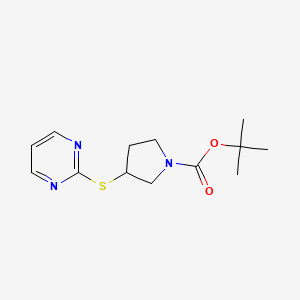
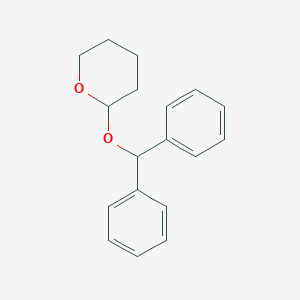

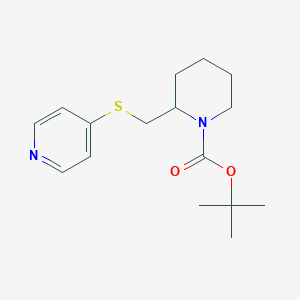
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)

![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
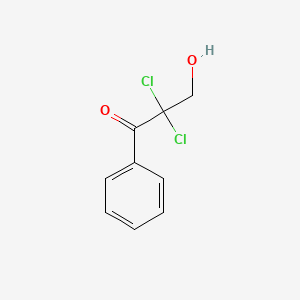
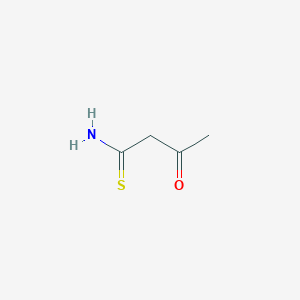
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

